N-Boc-(R)-1-amino-2-propanol
Overview
Description
Synthesis Analysis
Synthesis Methods : N-Boc-(R)-1-amino-2-propanol is synthesized through various methods. One approach involves the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, which is readily available from cyanoacetate and dibromoethane. N-Boc and C-OMe protection are applied in this method for fragment coupling in solution synthesis (Abele, Seiler, & Seebach, 1999).
Optical Purity : The synthesis of optically pure non-protein α-amino acids from L-serine is another method, exemplifying the versatility of N-Boc-(R)-1-amino-2-propanol in synthesizing various amino acids (Sasaki, Hashimoto, & Potier, 1987).
Molecular Structure Analysis
- Crystal Structures : The X-ray crystal structures of synthesized β-oligopeptides reveal the molecular arrangement and confirm the presence of N-Boc-(R)-1-amino-2-propanol in these structures. These structures exhibit characteristic secondary-structural motifs and hydrogen bonding patterns (Abele et al., 1999).
Chemical Reactions and Properties
- Reactivity : N-Boc-(R)-1-amino-2-propanol is involved in various chemical reactions, particularly in peptide synthesis. Its reactivity is essential in forming peptide bonds and in the synthesis of mimics of O-linked glycopeptides (Carrasco et al., 2006).
Physical Properties Analysis
- Stability and Solubility : The physical properties, such as stability and solubility, of N-Boc-(R)-1-amino-2-propanol are influenced by its molecular structure and protection groups. These properties are critical in determining its suitability in various synthetic processes.
Chemical Properties Analysis
- Functional Group Reactivity : The Boc (tert-butyloxycarbonyl) group in N-Boc-(R)-1-amino-2-propanol plays a significant role in its chemical properties, particularly in protecting the amino group during peptide synthesis. The Boc group is a common protecting group in peptide synthesis, offering stability and ease of deprotection under certain conditions (Karmakar et al., 2018).
Scientific Research Applications
Native Chemical Ligation at Phenylalanine : N-Boc-(R)-1-amino-2-propanol enables native chemical ligation at phenylalanine, which is applied to the synthesis of LYRAMFRANK (Crich & Banerjee, 2007).
Synthesis of Optically Pure α-Amino Acids : It is used for synthesizing optically pure non-protein α-amino acids in both L and D configurations from L-serine (Sasaki, Hashimoto, & Potier, 1987).
Enantioselective Transfer Hydrogenation of Ketones : This compound is a novel ligand for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones, achieving up to 98% enantioselectivity (Pastor, Vaestilae, & Adolfsson, 2003).
Reduction of Aryl Alkyl Ketones : N-Boc-(R)-1-amino-2-propanol ligands can efficiently and selectively reduce aryl alkyl ketones under hydrogen-transfer conditions, with enantioselectivity up to 98% (Bøgevig, Pastor, & Adolfsson, 2004).
Study of cis/trans Isomerization : N-Boc-protected (2R,3R)- and (2R,3S)-3-fluoroprolines are used as probes for studying the cis/trans isomerization of the amino acyl-proline peptide bond (Demange, Cluzeau, Ménez, & Dugave, 2001).
Peptide Synthesis : The N-tert-butoxycarbonylation of amines using H3PW12O40 is an efficient and environmentally benign catalyst for peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, Pourayoubi, 2007).
Anticancer Agent Synthesis : It is used in synthesizing a precursor to the unusual amino acid residue in the anticancer agent Microsporin B (Gu & Silverman, 2011).
Medicinal Chemistry : The synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline amino acids can be used in probes and medicinal chemistry due to their distinct conformational preferences (Tressler & Zondlo, 2014).
Synthesis of (S)-N-Boc-3-Hydroxypiperidine : ReCR variant Y54F from Rhodococcus erythropolis WZ010 catalyzes the irreversible reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate in synthesis (Ying, Zhang, Wang, Huang, Ji, Cheng, Yu, Wang, & Ying, 2018).
N-Amino Azaheterocycle Synthesis : A C-H activation-based strategy for N-amino azaheterocycle synthesis provides access to synthetically and medicinally important compounds (Shi, Wang, Guo, Chen, Wang, & Zhu, 2017).
Safety And Hazards
The safety data sheet for a similar compound, N-Boc-®-2-Hydroxymethylmorpholine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2R)-2-hydroxypropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCFDAODGKHAV-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477444 | |
Record name | N-Boc-(R)-1-amino-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(R)-1-amino-2-propanol | |
CAS RN |
119768-44-4 | |
Record name | N-Boc-(R)-1-amino-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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